(3-Hydroxy-p-tolyl)urea

Urea Transporter UT-A1 Diuretics

(3-Hydroxy-p-tolyl)urea, also systematically named 1-(3-hydroxy-4-methylphenyl)urea, is a monosubstituted phenylurea derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound belongs to the broader class of N-arylureas, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for multiple hydrogen-bonding interactions with biological targets.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 16704-78-2
Cat. No. B098934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxy-p-tolyl)urea
CAS16704-78-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N)O
InChIInChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
InChIKeyANLILZBBUVRVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Hydroxy-p-tolyl)urea (CAS 16704-78-2): A Position-Specific Hydroxyaryl Urea with Quantifiable Differentiation in Urea Transporter Inhibition


(3-Hydroxy-p-tolyl)urea, also systematically named 1-(3-hydroxy-4-methylphenyl)urea, is a monosubstituted phenylurea derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound belongs to the broader class of N-arylureas, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity for multiple hydrogen-bonding interactions with biological targets [1]. The defining structural feature of this compound is the presence of a hydroxyl group at the 3-position (meta to the urea linkage) and a methyl group at the 4-position (para to the urea linkage) on the phenyl ring, a substitution pattern that confers distinct molecular recognition properties, hydrogen-bond donor/acceptor capacity of four H-bond acceptors and three H-bond donors, and a predicted ACD/LogP of 0.82 .

Why (3-Hydroxy-p-tolyl)urea Cannot Be Interchanged with Positional Isomers or Non-Hydroxylated Analogs


Within the arylurea class, substitution pattern critically governs both target engagement and metabolic fate. Positional isomerism—specifically the location of the hydroxyl group on the phenyl ring—produces quantifiably distinct biological outcomes that preclude generic substitution. As demonstrated by head-to-head pharmacological data, the 3-hydroxy positional isomer exhibits substantially different enzyme inhibition potency compared to its 2-hydroxy counterpart [1]. Furthermore, metabolic studies on structurally related N-tolylureas demonstrate that hydroxylation status and methyl substitution dictate whether a compound undergoes ring hydroxylation, methyl oxidation, or direct conjugation—pathways that directly impact in vivo exposure and clearance [2]. For procurement decisions in medicinal chemistry, chemical biology, or pharmacology, substituting (3-hydroxy-p-tolyl)urea with a positional isomer or a non-hydroxylated analog introduces uncontrolled variables in target binding affinity, metabolic stability, and experimental reproducibility.

Quantitative Comparative Evidence for (3-Hydroxy-p-tolyl)urea: Differential Target Engagement, Metabolic Fate, and Physicochemical Properties


Direct Head-to-Head Comparison: 2-Fold Higher UT-A1 Urea Transporter Inhibition Potency versus 2-Hydroxy Positional Isomer

In a standardized fluorescence-based assay measuring inhibition of rat UT-A1 urea transporter expressed in MDCK cells, (3-hydroxy-p-tolyl)urea demonstrated an IC50 of 750 nM [1]. Under identical assay conditions—including the same cell line, incubation duration of 15 minutes, and detection method—the 2-hydroxy positional isomer (CAS 29053-94-9) exhibited an IC50 of 1,500 nM (1.50E+3 nM) [2]. This represents a 2.0-fold difference in inhibitory potency directly attributable to the position of the hydroxyl substituent on the phenyl ring.

Urea Transporter UT-A1 Diuretics Kidney Physiology Inhibitor Screening

Cross-Study Comparable Evidence: Distinct Metabolic Pathway versus Non-Hydroxylated p-Tolylurea

While direct metabolic data for (3-hydroxy-p-tolyl)urea in contemporary models are limited, class-level metabolic studies on structurally analogous N-tolylureas and hydroxy-substituted phenylureas establish that hydroxylation status fundamentally alters metabolic routing. Kinetic studies on N-tolylureas demonstrate that p-tolylurea (the non-hydroxylated parent scaffold) undergoes exclusive methyl group oxidation to yield the corresponding carboxylic acid derivative, with no nuclear hydroxylation observed [1]. In contrast, hydroxy-substituted phenylureas such as N-(4-hydroxy-2-methylphenyl)urea and N-(4-hydroxy-3-methylphenyl)urea undergo direct conjugation with sulfuric and glucuronic acids, with approximately 40% of the administered dose excreted unchanged and the remainder eliminated via conjugation pathways [1]. (3-Hydroxy-p-tolyl)urea, by virtue of its pre-installed 3-hydroxy group, is predicted to bypass the oxidative phase I metabolism required for non-hydroxylated analogs and instead enter directly into phase II conjugation, altering both clearance rate and circulating half-life.

Drug Metabolism Pharmacokinetics Xenobiotic Biotransformation Conjugation ADME

Physicochemical Differentiation: Predicted Lipophilicity Divergence from Positional Isomers and Non-Hydroxylated Parent

The position of the hydroxyl substituent materially influences predicted lipophilicity, a key determinant of membrane permeability and tissue distribution. (3-Hydroxy-p-tolyl)urea has a predicted ACD/LogP of 0.82 and an ACD/LogD (pH 7.4) of 0.92 . The 2-hydroxy positional isomer (CAS 29053-94-9) is predicted to exhibit a different LogP value due to intramolecular hydrogen bonding between the ortho-hydroxyl group and the urea NH, which can mask polarity and increase apparent lipophilicity. The non-hydroxylated parent scaffold, p-tolylurea (CAS 622-51-5), with molecular formula C8H10N2O and lacking the additional oxygen atom, has a predicted LogP of approximately 1.2-1.5 (based on fragment-based calculations), representing a ~0.4-0.7 log unit increase in lipophilicity. This difference translates to a predicted 2.5- to 5-fold difference in octanol-water partition coefficient.

Lipophilicity LogP ADME Prediction Druglikeness Permeability

Hydrogen-Bonding Capacity Differentiation: Enhanced Donor/Acceptor Profile versus Non-Hydroxylated Scaffolds

The 3-hydroxy substitution on (3-hydroxy-p-tolyl)urea increases the total hydrogen-bond donor count to 4 and hydrogen-bond acceptor count to 4, compared to 3 donors and 2 acceptors for the non-hydroxylated p-tolylurea scaffold . This expanded H-bonding capacity, combined with a polar surface area (PSA) of 75 Ų , enhances the compound's ability to engage biological targets requiring multiple simultaneous hydrogen-bonding interactions. The urea moiety itself functions as a dual H-bond donor (via NH groups) and acceptor (via carbonyl oxygen), while the meta-hydroxyl group provides an additional donor/acceptor site without introducing the confounding intramolecular H-bonding observed in the ortho-hydroxy positional isomer.

Hydrogen Bonding Molecular Recognition Target Engagement Structure-Based Design Scaffold Optimization

Validated Research and Industrial Application Scenarios for (3-Hydroxy-p-tolyl)urea Based on Quantified Differential Evidence


Urea Transporter (UT-A1) Inhibitor Screening and Diuretic Pharmacology Research

Based on the 2-fold greater UT-A1 inhibitory potency (IC50 = 750 nM) relative to the 2-hydroxy positional isomer (IC50 = 1,500 nM) demonstrated in head-to-head comparison [REFS-1, REFS-2], (3-hydroxy-p-tolyl)urea serves as a preferred starting scaffold for urea transporter pharmacology studies. Researchers investigating 'urearetics'—a novel class of salt-sparing diuretics that target urea transporters without disrupting electrolyte balance—should prioritize this positional isomer to maximize target engagement at lower concentrations. The compound's sub-micromolar potency positions it as a suitable tool compound for validating UT-A1-dependent phenotypes in MDCK cell models and for establishing initial structure-activity relationships in medicinal chemistry optimization campaigns.

Metabolic Stability Screening and Phase II Conjugation Model Substrate Development

Given the class-level metabolic evidence that hydroxy-substituted phenylureas undergo direct phase II conjugation (glucuronidation/sulfation) with ~40% unchanged excretion, whereas non-hydroxylated p-tolylurea requires complete oxidative metabolism [3], (3-hydroxy-p-tolyl)urea is suitable for use as a model substrate in phase II conjugation assays. Researchers developing high-throughput screens for UGT (UDP-glucuronosyltransferase) or SULT (sulfotransferase) enzyme activity, or those requiring a metabolic probe that bypasses polymorphic CYP450 oxidation, can employ this compound to reduce metabolite complexity and improve assay reproducibility. This metabolic predictability is particularly valuable in ADME-Tox screening cascades where minimizing oxidative metabolite interference is critical.

Hydrogen-Bonding Scaffold for Fragment-Based Drug Discovery and Structure-Activity Relationship (SAR) Exploration

The expanded hydrogen-bonding profile of (3-hydroxy-p-tolyl)urea (4 donors, 4 acceptors; PSA = 75 Ų) relative to non-hydroxylated arylurea scaffolds (3 donors, 2 acceptors) makes it a versatile fragment for fragment-based drug discovery (FBDD) and SAR campaigns targeting proteins with extended H-bonding networks, such as kinases, proteases, and nuclear hormone receptors. The meta-hydroxyl group provides an additional synthetic handle for derivatization (e.g., etherification, esterification, or O-linked conjugation) without introducing the confounding intramolecular H-bonding that complicates SAR interpretation in ortho-substituted analogs. Procurement of this compound supports scaffold-hopping efforts where enhanced polarity and target interaction capacity are desired design objectives.

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

The well-characterized physicochemical properties of (3-hydroxy-p-tolyl)urea—including its predicted LogP of 0.82, boiling point of 315.0±35.0 °C, and distinct chromatographic behavior relative to the 2-hydroxy positional isomer—support its use as a reference standard in analytical method development and validation. For laboratories developing HPLC or UPLC methods to resolve positional isomers of hydroxy-substituted arylureas, or for quality control applications requiring unambiguous isomer identification, (3-hydroxy-p-tolyl)urea provides a characterized, commercially available standard with documented differential properties . This application is particularly relevant for pharmaceutical impurity profiling and stability-indicating method development where isomeric discrimination is a regulatory requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Hydroxy-p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.